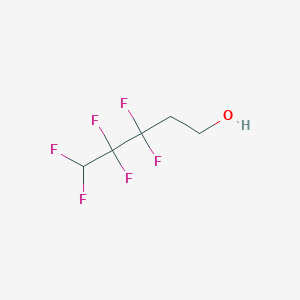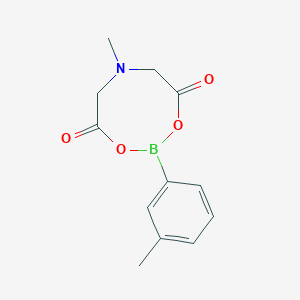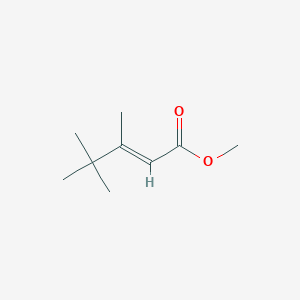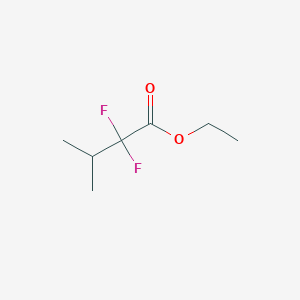
Trifluoromethyl 4-methylbenzenesulfonate
Descripción general
Descripción
Trifluoromethyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C8H7F3O3S . It has a molecular weight of 240.2 .
Molecular Structure Analysis
The molecular structure of Trifluoromethyl 4-methylbenzenesulfonate consists of a benzene ring substituted with a trifluoromethyl group and a methyl group .Chemical Reactions Analysis
Trifluoromethyl 4-methylbenzenesulfonate has been used in various chemical reactions. For example, it has been used in the Silver-Catalyzed Trifluoromethoxylation of Alkyl Trifluoroborates .Physical And Chemical Properties Analysis
Trifluoromethyl 4-methylbenzenesulfonate has a predicted boiling point of 244.7±40.0 °C and a predicted density of 1.410±0.06 g/cm3 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Reactivity Studies
Trifluoromethyl 4-methylbenzenesulfonate exhibits diverse reactivity with various nucleophiles, including alcohols, amines, thiols, and malonates. A study conducted by Forcellini, Hemelaere, Desroches, and Paquin (2015) investigated this reactivity, demonstrating that it facilitates the synthesis of substitution products under a single set of reaction conditions, albeit with some variations depending on the nucleophile involved (Forcellini et al., 2015).
Molecular Orbital Study
Ristova, Pejov, Žugić, and Šoptrajanov (1999) conducted an ab initio molecular orbital study of the 4-methylbenzenesulfonate anion. Their research provided valuable insights into the geometry, vibrational analysis, and structural characteristics of the anion, contributing to a deeper understanding of its properties (Ristova et al., 1999).
Synthesis and Structure Analysis
Sharutin, Pakusina, Egorova, Ivanenko, Gerasimenko, and Sergienko (2003) synthesized and analyzed the structure of Tetra-p-tolylantimony 4-methylbenzenesulfonate. Their research, which utilized X-ray diffraction, highlighted the molecular coordination and structural properties of this compound (Sharutin et al., 2003).
Applications in Synthesis
The compound's role in the synthesis of other chemicals has been studied extensively. Ojo, Inglesby, Negru, and Evans (2014) described a practical and scalable synthesis method for 1-vinylcyclopropyl 4-methylbenzenesulfonate, highlighting its importance in the economical synthesis of alkylidenecyclopropanes (Ojo et al., 2014).
Fluorine Chemistry
Ghiazza, Tlili, and Billard (2017) explored the nucleophilic addition of Se-(trifluoromethyl) 4-methylbenzenesulfonoselenoate to alkynes, a reaction that yields valuable building blocks for synthesizing fluoroalkylselenolated molecules. This highlights the compound's utility in fluorine chemistry (Ghiazza et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
Trifluoromethyl 4-methylbenzenesulfonate (TFMS) is a versatile reagent used in organic synthesis . The primary targets of TFMS are organic compounds, particularly those containing nucleophilic functional groups. TFMS acts as an electrophile, reacting with nucleophiles to form new carbon-fluorine bonds .
Mode of Action
TFMS interacts with its targets through a process known as trifluoromethoxylation . In this reaction, the trifluoromethyl group of TFMS is transferred to the target molecule, resulting in the formation of a new carbon-fluorine bond . This reaction is typically facilitated by a catalyst, such as silver salts .
Biochemical Pathways
For example, the introduction of a trifluoromethyl group can increase a molecule’s lipophilicity, potentially influencing its interaction with biological membranes and proteins .
Pharmacokinetics
The compound’s lipophilicity suggests that it may have good absorption and distribution characteristics . The metabolism and excretion of TFMS are likely to depend on the specific biochemical context in which it is used.
Result of Action
The primary result of TFMS’s action is the formation of new carbon-fluorine bonds in target molecules . This can significantly alter the target molecule’s chemical properties, potentially leading to changes in its biological activity . For example, the introduction of a trifluoromethyl group can increase a molecule’s lipophilicity, potentially enhancing its ability to cross biological membranes .
Action Environment
The action of TFMS can be influenced by various environmental factors. For example, the efficiency of the trifluoromethoxylation reaction can be affected by the presence of certain catalysts, the reaction temperature, and the solvent used . Additionally, the stability of TFMS may be affected by exposure to air and moisture .
Propiedades
IUPAC Name |
trifluoromethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c1-6-2-4-7(5-3-6)15(12,13)14-8(9,10)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBKFPDJMAEDOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701199996 | |
| Record name | Methanol, 1,1,1-trifluoro-, 1-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoromethyl 4-methylbenzenesulfonate | |
CAS RN |
175676-42-3 | |
| Record name | Methanol, 1,1,1-trifluoro-, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175676-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanol, 1,1,1-trifluoro-, 1-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[Chloro(phenyl)methyl]pyridine hydrochloride](/img/structure/B3040150.png)

![5-Chloro-1-methylimidazo[4,5-b]pyridine](/img/structure/B3040152.png)







![tert-Butyl N-[[4-(difluoromethyl)thiazol-2-yl]methyl]carbamate](/img/structure/B3040167.png)
![3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B3040169.png)